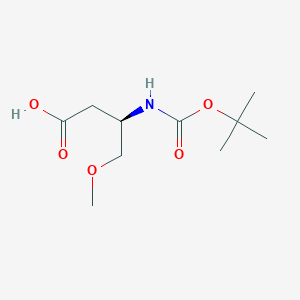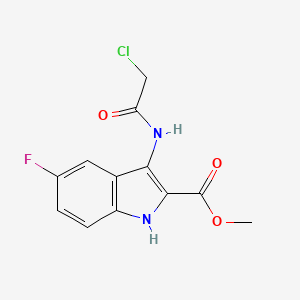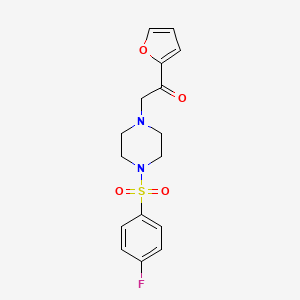
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral alcohol that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been found to have various applications in scientific research. One of its main applications is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or signaling pathways in the body. For example, it has been found to inhibit the activity of certain kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol in lab experiments is its high selectivity and potency. It has been found to be effective at very low concentrations, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for research involving (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol. One area of interest is in the development of new drugs based on this compound. Researchers are also exploring its potential as a tool for studying specific biological processes, such as cell signaling and gene expression. Additionally, there is interest in exploring its potential as a diagnostic tool for certain diseases.
Synthesemethoden
The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be achieved using different methods. One of the most common methods involves the use of cyclobutene as a starting material. The cyclobutene is subjected to a reaction with difluorocarbene, which leads to the formation of a cyclobutene difluorocarbene adduct. This adduct is then reacted with a Grignard reagent, followed by a reduction step to obtain (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol.
Eigenschaften
IUPAC Name |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXWUTVEZZCBT-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)


![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)


![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)


![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)